molecular formula C6H16O3Si2 B14207485 CID 21972386

CID 21972386

Cat. No.: B14207485
M. Wt: 192.36 g/mol
InChI Key: IMLQVMFZKYPMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21972386 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database .

  • Molecular formula and weight: Derived from mass spectrometry (MS) or elemental analysis.
  • Structural elucidation: Achieved via nuclear magnetic resonance (NMR), X-ray crystallography, or collision-induced dissociation (CID) mass spectrometry .
  • Physicochemical properties: Including solubility, logP, and topological polar surface area (TPSA), which influence bioavailability and reactivity .
  • Synthetic pathways: Documented reaction conditions and yields .

For this compound, adherence to these guidelines would be essential for validation, as emphasized in chemical reporting standards .

Properties

Molecular Formula

C6H16O3Si2

Molecular Weight

192.36 g/mol

InChI

InChI=1S/C6H16O3Si2/c1-5-7-10(3)9-11(4)8-6-2/h5-6H2,1-4H3

InChI Key

IMLQVMFZKYPMSB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)O[Si](C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,3-dimethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the ethoxy groups. The reaction typically involves the use of catalysts and controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,3-diethoxy-1,3-dimethyldisiloxane often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions are typically tailored to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, which have diverse applications in materials science, pharmaceuticals, and industrial processes .

Scientific Research Applications

1,3-Diethoxy-1,3-dimethyldisiloxane has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its applications in medical devices and therapeutic agents.

    Industry: It is utilized in the production of silicone resins, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,3-diethoxy-1,3-dimethyldisiloxane involves its interaction with molecular targets through its silicon-oxygen-silicon linkages. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include hydrolysis, condensation, and polymerization reactions, which are crucial for its applications in materials science and industrial processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound* CAS 7254-19-5 CAS 20358-06-9
Molecular formula Not reported C₉H₆BrNO₂ C₇H₅FN₂S
Molecular weight Not reported 240.05 g/mol 168.19 g/mol
TPSA Not reported 52.32 Ų 67.15 Ų
Solubility (water) Not reported 0.052 mg/ml 0.249 mg/ml
Bioavailability score Not reported 0.56 0.55

*Hypothetical placeholder for this compound, assuming alignment with comparison metrics.

Key observations :

  • Polarity : Higher TPSA in CAS 20358-06-9 suggests reduced membrane permeability compared to CAS 7254-19-5 .
  • Solubility : Both reference compounds exhibit low aqueous solubility, a common challenge in drug development .

Key observations :

  • BBB permeability : High BBB penetration in both suggests applicability in central nervous system-targeted therapies .

Key observations :

  • Shorter reaction times (e.g., 1.33 hours for CAS 1046861-20-4) may enhance scalability .

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